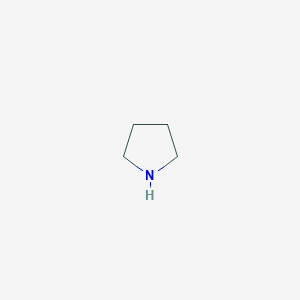

1-(3,4-二甲氧基苯基)丙烷-1,2-二醇

描述

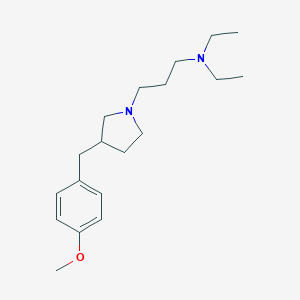

The compound "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" is a diol with methoxy substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the behavior of methoxy groups on phenyl rings and the properties of related diol compounds.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the BF2 complex mentioned earlier exists as two polymorphs with different orientations of the methoxy groups, affecting the crystal packing and intermolecular interactions . Another compound, 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, crystallizes in the monoclinic space group, with its structure determined by X-ray analysis . These studies highlight the importance of molecular conformation and packing in determining the properties of the compounds.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been explored, such as the regioselective halogenation of a diphenylpropane dione derivative, which occurs at specific positions depending on the reagents and conditions . Acid treatment of lignin derivatives leads to the formation of diarylpropanones, demonstrating the susceptibility of such compounds to undergo transformation under acidic conditions . These reactions provide a basis for understanding the reactivity of "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" and its potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various techniques. The BF2 complex exhibits chromic effects and solid-state emission that can be modulated by external stimuli . The crystallization behavior of a dimethoxyphenoxy derivative shows spontaneous resolution into enantiomers, indicating chiral properties . Copolymers containing a methacryloxyphenyl propane derivative have been studied for their hardness, abrasion resistance, and other physical properties relevant to dental applications . These findings suggest that "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" may also possess unique physical and chemical properties that could be exploited in various applications.

科学研究应用

医药

1-(3,4-二甲氧基苯基)丙烷-1,2-二醇: 已在多种医药领域中被发现。 它被认为是天然产物的衍生物,并且可能作为药理学研究的参考化合物具有潜力 。它的分子结构可能有助于合成具有治疗特性的化合物。

农业

在农业中,可以探索该化合物在植物生物化学和土壤科学中的作用。 1-(3,4-二甲氧基苯基)丙烷-1,2-二醇的分子框架可能有利于研究有助于植物生长和抗病性的植物代谢产物 。

生物技术

生物技术应用可能涉及在酶研究中使用1-(3,4-二甲氧基苯基)丙烷-1,2-二醇,特别是那些涉及过氧化物酶和漆酶的研究。 这些酶在木质素和其他复杂有机分子的降解中起着至关重要的作用,这对生物修复过程至关重要.

材料科学

该化合物的特性在材料科学中可能很重要,特别是在开发新型聚合物材料方面。 它的二醇基团表明它可能在聚合物合成中具有用途,可能导致具有独特电气或机械特性的材料 。

环境科学

环境科学研究可能会利用1-(3,4-二甲氧基苯基)丙烷-1,2-二醇来研究有机污染物。 它与某些环境毒素的结构相似性使其成为污染物分解或合成危害较小的衍生物研究的候选者 。

食品工业

虽然没有直接用于食品,但1-(3,4-二甲氧基苯基)丙烷-1,2-二醇可能与食品添加剂或防腐剂的研究相关。 了解它与其他有机化合物的相互作用可能有助于深入了解食品保存技术 。

化妆品

在化妆品行业,研究可能会集中在该化合物在护肤产品中的潜在用途。 它的分子结构表明它可能具有抗氧化特性,在抗衰老和护肤配方中非常宝贵 。

能源

最后,可以研究1-(3,4-二甲氧基苯基)丙烷-1,2-二醇在储能系统中的潜在应用。 含有二醇基团的有机化合物有时用于电池技术,这种化合物可能有助于开发有机电池或燃料电池 。

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGABKKBQQGFTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20133-19-1 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isoeugenol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)